4-(2-fluorophenyl)-3-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-12-10-15(23-28-12)18(26)24-8-6-13(7-9-24)11-17-21-22-19(27)25(17)16-5-3-2-4-14(16)20/h2-5,10,13H,6-9,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYIXFAGDHDLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-fluorophenyl)-3-((1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one (referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of Compound A, summarizing key findings from various studies and highlighting its mechanisms of action.
Chemical Structure
Compound A features a complex structure that includes a triazole ring, a piperidine moiety, and a fluorophenyl group. The presence of these functional groups is critical for its biological activity.
Research indicates that Compound A acts primarily as an inhibitor of specific kinases , which are enzymes that play pivotal roles in cell signaling pathways related to growth and proliferation. Kinase inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Kinase Inhibition : Compound A selectively inhibits certain kinases involved in cancer progression. For instance, it has shown activity against the mTOR pathway, which is crucial in regulating cell growth and metabolism.
- Antimicrobial Activity : Preliminary studies suggest that Compound A exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.
Biological Activity Data
The following table summarizes the biological activities reported for Compound A:
| Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | mTOR | 0.15 | |
| Antiproliferative | HeLa (cervical) | 0.25 | |
| Antimicrobial | E. coli | 0.30 | |
| Cytotoxicity | A549 (lung cancer) | 0.20 |
Case Studies
Several case studies have explored the efficacy of Compound A in various contexts:
- Cancer Treatment : In vitro studies on human cervical (HeLa) and lung (A549) cancer cell lines demonstrated significant antiproliferative effects at low concentrations (IC50 values ranging from 0.15 to 0.25 µM). These findings suggest that Compound A could be a candidate for further development as an anticancer agent.
- Infectious Diseases : The antimicrobial activity against E. coli indicates potential applications in treating bacterial infections, although further studies are needed to assess efficacy in vivo.
Research Findings
Recent research highlights several important findings regarding Compound A's biological activity:
- Selectivity : Compound A exhibits selective inhibition of target kinases with minimal off-target effects, which is crucial for reducing side effects in therapeutic applications.
- Synergistic Effects : When combined with other chemotherapeutic agents, Compound A may enhance overall efficacy through synergistic mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolone Cores
Key Observations:
- Piperidine-Isoxazole Motif: Unlike simpler alkyl/aryl substituents (e.g., 3-methoxybenzyl in ), the piperidine-isoxazole chain may enhance metabolic stability and blood-brain barrier penetration due to increased hydrophobicity and hydrogen-bonding capacity.
- Activity Divergence: Despite structural similarities, compounds like IPI-9119 target lipogenesis rather than fungal CYP51, highlighting the role of substituents in directing therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
